(1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine is a chiral diamine compound characterized by its unique structure and potential applications in medicinal chemistry and materials science. This compound is classified under the category of aromatic amines, specifically as a substituted phenyl ethane derivative. The presence of a fluorine atom and the methyl group on the aromatic ring contributes to its distinctive properties, making it a subject of interest in various scientific research fields.
This compound is synthesized from commercially available starting materials, including 2-fluoro-4-methylbenzaldehyde and (S)-1-phenylethylamine. Its classification as an aromatic amine stems from its structural features, which include an ethane backbone with two amine functional groups attached to a substituted phenyl ring. The specific stereochemistry denoted by (1S) indicates the configuration around the chiral center in the molecule.
The synthesis of (1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine typically involves a reductive amination process. The key steps in the synthesis are as follows:
In industrial settings, similar synthetic routes may be optimized for yield and purity, employing continuous flow synthesis and automated purification systems for efficiency.
The molecular formula for (1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine is , with a molecular weight of 168.21 g/mol.
| Property | Data |
|---|---|
| Molecular Formula | C9H13FN2 |
| Molecular Weight | 168.21 g/mol |
| IUPAC Name | (1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine |
| InChI | InChI=1S/C9H13FN2/c1-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1 |
| InChI Key | FJCPOTWIKINTJF-SECBINFHSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)F)C@@HN |
| Canonical SMILES | CC1=CC(=C(C=C1)F)C(CN)N |
The structure features a fluorinated aromatic ring connected to an ethane backbone with two amine groups, which play a crucial role in its reactivity and interactions.
(1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine can participate in various chemical reactions:
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Sodium methoxide | Methanol |
The mechanism of action for (1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine involves its interaction with biological targets such as enzymes and receptors. The compound binds to these targets through non-covalent interactions, which can modulate their activity. This modulation may lead to various biological effects, including inhibition or activation of enzymatic processes or receptor signaling pathways.
The physical properties of (1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine include:
Chemical properties include:
These properties make it suitable for various applications in research and industry.
(1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine has several applications:
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 17869-27-1
CAS No.: 64918-85-0
CAS No.: 51800-34-1